molecular formula C18H19NS B14079805 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene CAS No. 28334-88-5

1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene

Cat. No.: B14079805
CAS No.: 28334-88-5
M. Wt: 281.4 g/mol
InChI Key: NZMGYAOFTMGRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene is an organic compound with a complex structure that includes a tert-butylphenyl group, a thioether linkage, an isocyano group, and a methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenethiol with 2-isocyano-4-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile, participating in various chemical reactions. The thioether linkage provides stability and can influence the compound’s reactivity. The tert-butylphenyl group can enhance lipophilicity, affecting the compound’s bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Uniqueness: 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

28334-88-5

Molecular Formula

C18H19NS

Molecular Weight

281.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfanyl-2-isocyano-4-methylbenzene

InChI

InChI=1S/C18H19NS/c1-13-6-11-17(16(12-13)19-5)20-15-9-7-14(8-10-15)18(2,3)4/h6-12H,1-4H3

InChI Key

NZMGYAOFTMGRSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(C)(C)C)[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.